Lipophilicity Differentiation: N-Benzoyl-4-hydroxypiperidine Is Significantly More Hydrophilic Than N-Benzyl and N-Boc Counterparts
N-Benzoyl-4-hydroxypiperidine exhibits a computed XLogP of 0.7 (experimental LogP 1.22), which is 0.58–0.88 log units lower than 1-benzyl-4-hydroxypiperidine (LogP 1.58) and 0.14–0.66 log units lower than N-Boc-4-hydroxypiperidine (LogP 1.32–1.36) . A decrease of approximately 0.6–0.9 log units corresponds to roughly a 4- to 8-fold increase in hydrophilicity, translating to measurably superior aqueous solubility and distinct chromatographic retention behavior [1]. This lower LogP also positions N-benzoyl-4-hydroxypiperidine closer to the optimal Lipinski range for CNS drug candidates.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.7; experimental LogP = 1.22 |
| Comparator Or Baseline | 1-Benzyl-4-hydroxypiperidine: LogP = 1.58; N-Boc-4-hydroxypiperidine: LogP = 1.32–1.36 |
| Quantified Difference | ΔLogP = 0.36–0.88 units lower (more hydrophilic); ~4- to 8-fold increase in hydrophilicity |
| Conditions | Computed via XLogP3 (PubChem) and experimental LogP measurements from chemical databases |
Why This Matters
Aqueous solubility directly impacts bioavailability, assay compatibility, and formulation feasibility — a 4- to 8-fold hydrophilicity difference can determine whether a compound precipitates in biological assay media, making N-benzoyl-4-hydroxypiperidine the preferred choice for applications requiring higher aqueous compatibility.
- [1] PubChem. N-Benzoyl-4-hydroxypiperidine (CID 9877704). Computed Properties: XLogP3 = 0.7. The relationship between logP differences and partitioning behavior is well-established in medicinal chemistry (Lipinski et al., Adv. Drug Deliv. Rev. 1997). View Source
